Enhanced Molecular Packing: Reduced Intermolecular Distance vs. Unsubstituted Triphenylamine
The incorporation of the tert-butylphenylamine moiety from Bis(4-tert-butylphenyl)amine into triphenylamine (TPA) derivatives results in a tighter molecular packing. X-ray diffraction (XRD) studies show that the intermolecular distance decreases from 3.57 Å for pure TPA to 3.43 Å for a TPA derivative with a tert-butyl side group derived from a tert-butylaniline building block [1]. This tighter packing is attributed to enhanced intermolecular interactions, which correlate with improved charge transport properties.
| Evidence Dimension | Intermolecular Distance (d-spacing) |
|---|---|
| Target Compound Data | 3.43 Å (for a TPA derivative incorporating a tert-butyl group analogous to that in Bis(4-tert-butylphenyl)amine) |
| Comparator Or Baseline | 3.57 Å (for unsubstituted triphenylamine, TPA) |
| Quantified Difference | 0.14 Å (4%) reduction |
| Conditions | Thin film X-ray diffraction (XRD) analysis |
Why This Matters
Tighter molecular packing in the solid state is a key indicator of stronger intermolecular electronic coupling, which is directly linked to higher charge carrier mobility and improved performance in hole-transport layers [1].
- [1] Fernandes, J.M., Satyanarayan, M.N. (2017). Hole transport characteristics in three new organic compounds based on triphenylamine (TPA) moiety. Materials Today: Proceedings, 4(2), 2345-2354. View Source
